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molecular formula C13H13N3 B8544884 (3R)-3-Amino-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile CAS No. 918793-04-1

(3R)-3-Amino-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile

Cat. No. B8544884
M. Wt: 211.26 g/mol
InChI Key: DDLAOJUFZYVVOR-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935722B2

Procedure details

Combine (4-oxocyclohexyl)carbamic acid tert-butyl ester (40.9 g, 192 mmol) and 4-cyanophenylhydrazine hydrochloride (25.0 g, 147 mmol) in concentrated hydrochloric acid (100 mL) and water (200 mL) and heat at reflux for 18 h. Allow to cool and collect the precipitate. Wash with Na2CO3 solution and azetrope with CHCl3, absolute EtOH, and CHCl3 again to obtain 25.5 g of a white solid (82%). MS (ES): m/z 212 (M+1).
Quantity
40.9 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)(C)(C)C.Cl.[C:17]([C:19]1[CH:24]=[CH:23][C:22]([NH:25]N)=[CH:21][CH:20]=1)#[N:18]>Cl.O>[NH2:7][CH:8]1[CH2:13][CH2:12][C:11]2[NH:25][C:22]3[CH:23]=[CH:24][C:19]([C:17]#[N:18])=[CH:20][C:21]=3[C:10]=2[CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
40.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCC(CC1)=O)=O
Name
Quantity
25 g
Type
reactant
Smiles
Cl.C(#N)C1=CC=C(C=C1)NN
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
collect the precipitate
WASH
Type
WASH
Details
Wash with Na2CO3 solution and azetrope with CHCl3, absolute EtOH, and CHCl3 again

Outcomes

Product
Name
Type
product
Smiles
NC1CC=2C=3C=C(C=CC3NC2CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07935722B2

Procedure details

Combine (4-oxocyclohexyl)carbamic acid tert-butyl ester (40.9 g, 192 mmol) and 4-cyanophenylhydrazine hydrochloride (25.0 g, 147 mmol) in concentrated hydrochloric acid (100 mL) and water (200 mL) and heat at reflux for 18 h. Allow to cool and collect the precipitate. Wash with Na2CO3 solution and azetrope with CHCl3, absolute EtOH, and CHCl3 again to obtain 25.5 g of a white solid (82%). MS (ES): m/z 212 (M+1).
Quantity
40.9 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)(C)(C)C.Cl.[C:17]([C:19]1[CH:24]=[CH:23][C:22]([NH:25]N)=[CH:21][CH:20]=1)#[N:18]>Cl.O>[NH2:7][CH:8]1[CH2:13][CH2:12][C:11]2[NH:25][C:22]3[CH:23]=[CH:24][C:19]([C:17]#[N:18])=[CH:20][C:21]=3[C:10]=2[CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
40.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCC(CC1)=O)=O
Name
Quantity
25 g
Type
reactant
Smiles
Cl.C(#N)C1=CC=C(C=C1)NN
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
collect the precipitate
WASH
Type
WASH
Details
Wash with Na2CO3 solution and azetrope with CHCl3, absolute EtOH, and CHCl3 again

Outcomes

Product
Name
Type
product
Smiles
NC1CC=2C=3C=C(C=CC3NC2CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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